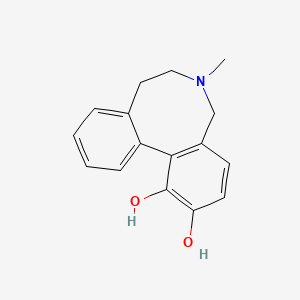![molecular formula C23H30N2O4S B1228907 N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)
N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Characterization
- N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The molecular conformation of these compounds is stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer, Arslan, VanDerveer, & Külcü, 2009).
Crystal Structure and Analysis
- The crystal structure of related compounds has been determined through single crystal X-ray diffraction studies. Prabhuswamy et al. (2016) synthesized a compound with a similar structure and analyzed its crystal and molecular structure, stabilized by NH⋯O and CH⋯O hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Synthesis and Modifications
- Nötzel et al. (2001) described the synthesis of thiazoline-4-carboxylates, which are cysteine derivatives incorporating cyclopropyl groups. These thiazolines can be hydrolyzed to amino acids by heating in acid, demonstrating the versatility in chemical modifications of such structures (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Antimicrobial and Antibacterial Properties
- Similar compounds have been synthesized and evaluated for their antimicrobial and antibacterial properties. For example, Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives that showed significant antiallergy activity. These compounds were more potent than conventional antiallergy agents in certain models (Hargrave, Hess, & Oliver, 1983).
Antiviral Activities
- Thiazole derivatives have been studied for their antiviral activities. Srivastava et al. (1977) synthesized thiazole C-nucleosides and evaluated their activity against various viruses, highlighting the potential of such compounds in antiviral therapy (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
properties
Product Name |
N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide |
|---|---|
Molecular Formula |
C23H30N2O4S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H30N2O4S/c1-27-17-10-11-21(28-2)19(13-17)20-15-30-23(24-20)25(14-18-9-6-12-29-18)22(26)16-7-4-3-5-8-16/h10-11,13,15-16,18H,3-9,12,14H2,1-2H3 |
InChI Key |
CUKWXDBNFZFYEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N(CC3CCCO3)C(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N(CC3CCCO3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



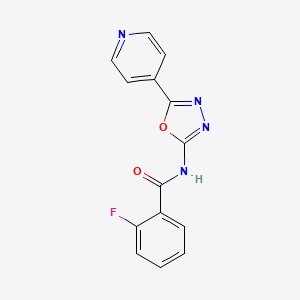
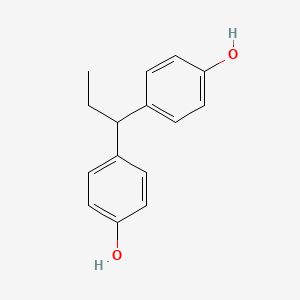
![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)
![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-](/img/structure/B1228830.png)
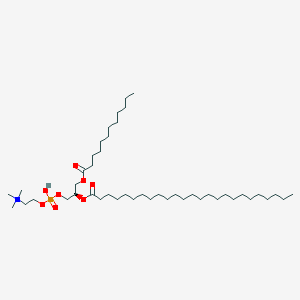
![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)
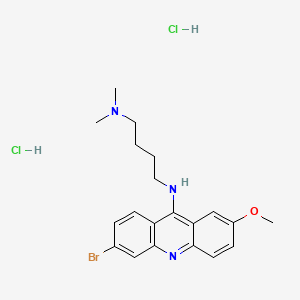
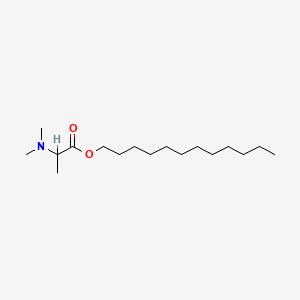
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)



